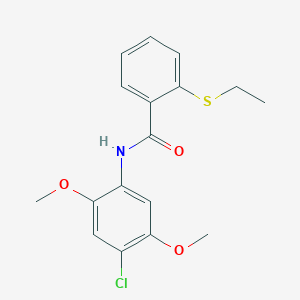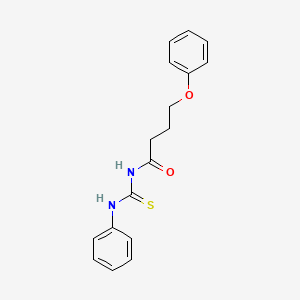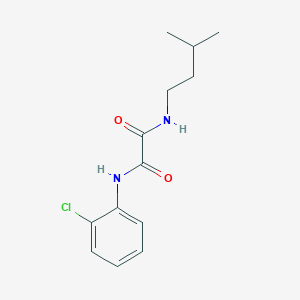
N-(4-chloro-2,5-dimethoxyphenyl)-2-(ethylthio)benzamide
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-2-(ethylthio)benzamide, commonly known as CLEB, is a synthetic compound that has been studied for its potential therapeutic applications. CLEB belongs to the class of benzamides, which are known to have various biological activities.
Mecanismo De Acción
The mechanism of action of CLEB is not fully understood. However, studies have suggested that CLEB exerts its biological activities by affecting various molecular targets. CLEB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been reported to have anticancer activity. CLEB has also been reported to inhibit the activity of topoisomerase II, which is an enzyme that plays a role in DNA replication and transcription. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
CLEB has been shown to have various biochemical and physiological effects. Studies have reported that CLEB can induce cell cycle arrest and apoptosis in cancer cells. CLEB has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, CLEB has been reported to have antiviral activity against herpes simplex virus type 1 and type 2. CLEB has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CLEB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. CLEB has been reported to have good solubility in organic solvents, which makes it suitable for in vitro assays. Additionally, CLEB has been shown to have low toxicity, which makes it a good candidate for further development.
However, there are also limitations to using CLEB in lab experiments. The mechanism of action of CLEB is not fully understood, which makes it difficult to design experiments to study its biological activities. Additionally, CLEB has been reported to have poor aqueous solubility, which can limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of CLEB. One direction is to further investigate its potential as an anticancer agent. Studies can be conducted to determine the efficacy of CLEB in different cancer types and to identify the molecular targets of CLEB in cancer cells. Another direction is to investigate the potential of CLEB as an antiviral agent. Studies can be conducted to determine the mechanism of action of CLEB against herpes simplex virus and to identify other viruses that CLEB can inhibit. Additionally, studies can be conducted to improve the solubility of CLEB and to develop new formulations for in vivo studies.
Aplicaciones Científicas De Investigación
CLEB has been studied for its potential therapeutic applications. It has been reported to have anticancer, antiviral, and anti-inflammatory properties. Studies have shown that CLEB can inhibit the growth of cancer cells and induce apoptosis. CLEB has also been reported to have antiviral activity against herpes simplex virus type 1 and type 2. Additionally, CLEB has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-4-23-16-8-6-5-7-11(16)17(20)19-13-10-14(21-2)12(18)9-15(13)22-3/h5-10H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWVLNZPRCJAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromobenzyl)-N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B4694292.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-methylpropanamide](/img/structure/B4694299.png)
![ethyl 4-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4694306.png)

![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4694332.png)
![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methoxybenzamide](/img/structure/B4694342.png)
![N-[2-(4-chlorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B4694345.png)
![1-methyl-5-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4694351.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4694358.png)
![4-methyl-3-nitro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4694366.png)
![5-(2,4-dichlorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4694374.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4694388.png)